molecular formula C19H16ClFN4O3S2 B11036886 N-[(5Z)-2-(4-chlorophenyl)-4-(pyrrolidin-1-ylcarbonyl)-1,2,3-thiadiazol-5(2H)-ylidene]-4-fluorobenzenesulfonamide

N-[(5Z)-2-(4-chlorophenyl)-4-(pyrrolidin-1-ylcarbonyl)-1,2,3-thiadiazol-5(2H)-ylidene]-4-fluorobenzenesulfonamide

Cat. No.: B11036886
M. Wt: 466.9 g/mol
InChI Key: AUHFNSCLNKRRLM-NKFKGCMQSA-N
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Description

N-[2-(4-CHLOROPHENYL)-4-(1-PYRROLIDINYLCARBONYL)-1,2,3-THIADIAZOL-5(2H)-YLIDEN]-4-FLUORO-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides and thiadiazoles. This compound is characterized by its unique structure, which includes a 4-chlorophenyl group, a pyrrolidinylcarbonyl group, and a 1,2,3-thiadiazole ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of N-[2-(4-CHLOROPHENYL)-4-(1-PYRROLIDINYLCARBONYL)-1,2,3-THIADIAZOL-5(2H)-YLIDEN]-4-FLUORO-1-BENZENESULFONAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Thiadiazole Ring: The 1,2,3-thiadiazole ring is synthesized through the cyclization of appropriate precursors under specific reaction conditions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced via a substitution reaction, where a suitable chlorinated aromatic compound reacts with the thiadiazole intermediate.

    Attachment of the Pyrrolidinylcarbonyl Group: The pyrrolidinylcarbonyl group is attached through a condensation reaction, involving the reaction of a pyrrolidine derivative with the thiadiazole intermediate.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride derivative.

Industrial production methods for this compound may involve optimization of these synthetic steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

N-[2-(4-CHLOROPHENYL)-4-(1-PYRROLIDINYLCARBONYL)-1,2,3-THIADIAZOL-5(2H)-YLIDEN]-4-FLUORO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol or amine derivative.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down the sulfonamide or carbonyl groups.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-(4-CHLOROPHENYL)-4-(1-PYRROLIDINYLCARBONYL)-1,2,3-THIADIAZOL-5(2H)-YLIDEN]-4-FLUORO-1-BENZENESULFONAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-CHLOROPHENYL)-4-(1-PYRROLIDINYLCARBONYL)-1,2,3-THIADIAZOL-5(2H)-YLIDEN]-4-FLUORO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action depend on the specific biological activity being studied, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

N-[2-(4-CHLOROPHENYL)-4-(1-PYRROLIDINYLCARBONYL)-1,2,3-THIADIAZOL-5(2H)-YLIDEN]-4-FLUORO-1-BENZENESULFONAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-[2-(4-CHLOROPHENYL)-4-(1-PYRROLIDINYLCARBONYL)-1,2,3-THIADIAZOL-5(2H)-YLIDEN]-4-FLUORO-1-BENZENESULFONAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H16ClFN4O3S2

Molecular Weight

466.9 g/mol

IUPAC Name

(NZ)-N-[2-(4-chlorophenyl)-4-(pyrrolidine-1-carbonyl)thiadiazol-5-ylidene]-4-fluorobenzenesulfonamide

InChI

InChI=1S/C19H16ClFN4O3S2/c20-13-3-7-15(8-4-13)25-22-17(19(26)24-11-1-2-12-24)18(29-25)23-30(27,28)16-9-5-14(21)6-10-16/h3-10H,1-2,11-12H2/b23-18-

InChI Key

AUHFNSCLNKRRLM-NKFKGCMQSA-N

Isomeric SMILES

C1CCN(C1)C(=O)C\2=NN(S/C2=N\S(=O)(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CCN(C1)C(=O)C2=NN(SC2=NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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